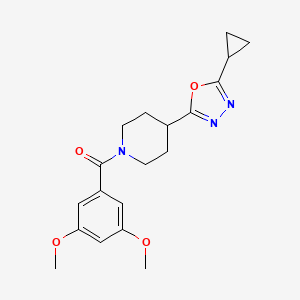

![molecular formula C12H16N2O2 B2984142 3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid CAS No. 2028567-19-1](/img/structure/B2984142.png)

3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid” is a complex organic molecule. It seems to contain a bicyclo[2.2.1]heptane structure, which is a type of bridged bicyclic compound . This structure is found in many compounds with various functions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar bicyclo[2.2.1]heptane derivatives has been reported. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been described .

Wissenschaftliche Forschungsanwendungen

Synthesis and Transport Applications

- Synthesis Comparisons: The synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids was compared with (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, focusing on specificity to the Na+-independent membrane transport system in various cell lines. This research highlights the significance of optical symmetry and isomer composition in amino acid transport systems (Christensen et al., 1983).

Organometallic Chemistry and Antifungal Activities

- Novel Macrocyclic Organotin Complexes: Two organotin (IV) bipyrazole-dicarboxylate macrocyclic complexes were synthesized, showing potential in antifungal activities against pathogenic strains like Fusarium oxysporum (Dahmani et al., 2021).

Asymmetric Synthesis in Aqueous Solutions

- Aza-Diels-Alder Reactions: Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized using chiral iminium ions. This research provides insights into asymmetric synthesis in aqueous solutions, a crucial aspect of organic chemistry (Waldmann & Braun, 1991).

Acidity and Alkylation Studies

- Acidity of Derivatives: The acidity and alkylation of 4-phenyl-3,5-dihydroxypyrazole and its derivatives were studied. This research is fundamental in understanding the acidity effects of substitution in phenyl and heterocyclic rings (Zvilichovsky & David, 1988).

Acidities of Bicyclooctane Acids

- Substituent Effects on Acidity: The acidities of 3- and 4-substituted bicyclooctane-1-carboxylic acids were analyzed, offering insights into the linear relationship between acidity and substituent effects. Such studies are vital for understanding molecular interactions and stability (Wiberg, 2002).

Antimicrobial Activities of Heterocyclic Substances

- Synthesis of Heterocyclic Compounds: The synthesis and antimicrobial activities of various heterocyclic substances, including 2-arylhydrazononitriles, were explored. This research contributes to the development of new antimicrobial agents (Behbehani et al., 2011).

Capillary Electrophoresis Enantioseparation

- Enantioseparation in Analytical Chemistry: The study of capillary electrophoresis enantioseparation of dansylated β-amino acids with bicyclic core structures was conducted. This research is significant in the field of analytical chemistry, particularly in chiral separation techniques (Harnisch et al., 2019).

Asymmetric Hydroxylation in Microbial Strains

- Microbiological Applications: The asymmetric hydroxylation of certain bicyclic compounds by various microorganisms was studied, revealing potential chiral synthons for cyclopentanoids. This research is crucial for understanding microbial applications in organic synthesis (Yamazaki & Maeda, 1985).

Zukünftige Richtungen

Bicyclo[2.2.1]heptane derivatives are currently under intense investigation as building blocks for pharmaceutical drug design . The synthesis of bridge-functionalized species is highly challenging but would open up many new opportunities for molecular design . Therefore, the study and development of new synthesis methods for these types of compounds could be a promising direction for future research.

Eigenschaften

IUPAC Name |

3-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-14-6-10(12(15)16)11(13-14)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQWYWFNWLDBPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CC3CCC2C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2984060.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2984064.png)

![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2984067.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2984078.png)

![4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane](/img/structure/B2984081.png)